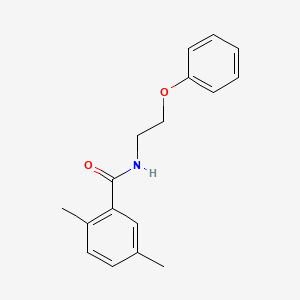![molecular formula C15H20N2O B4922470 1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole](/img/structure/B4922470.png)
1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole, also known as TRIM, is a chemical compound commonly used in scientific research. TRIM is a potent and selective antagonist of the histamine H3 receptor, which plays a crucial role in the regulation of neurotransmitter release in the central nervous system.
Mécanisme D'action
1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole acts as a potent and selective antagonist of the histamine H3 receptor, which is located presynaptically on neurons in the central nervous system. The histamine H3 receptor plays a crucial role in the regulation of neurotransmitter release, and its blockade by 1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole results in increased neurotransmitter release. This effect is thought to be mediated by the inhibition of autoreceptors on presynaptic neurons, which normally inhibit neurotransmitter release.
Biochemical and Physiological Effects:
1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole has been shown to modulate neurotransmitter release in the central nervous system, including the release of dopamine, norepinephrine, and acetylcholine. 1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole has also been studied for its potential to improve attention and focus in individuals with attention deficit hyperactivity disorder.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole is a potent and selective antagonist of the histamine H3 receptor, which makes it a valuable tool for studying the role of the histamine H3 receptor in various physiological and pathological processes. 1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, 1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole has limited water solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research involving 1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole. One area of interest is the potential therapeutic effects of 1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole in conditions such as Alzheimer's disease and schizophrenia. Another area of interest is the role of the histamine H3 receptor in other physiological and pathological processes, such as sleep regulation and pain modulation. Additionally, there is ongoing research into the development of new 1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole analogs with improved pharmacokinetic properties and selectivity for the histamine H3 receptor.
Méthodes De Synthèse
1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole can be synthesized using a variety of methods, including the reaction of 2,3,5-trimethylphenol with 3-chloropropylamine in the presence of a base, followed by cyclization with an imidazole derivative. Another method involves the reaction of 2,3,5-trimethylphenol with 3-bromopropylamine in the presence of a base, followed by cyclization with imidazole. These methods have been optimized to produce high yields of pure 1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole.
Applications De Recherche Scientifique
1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole has been used extensively in scientific research to study the histamine H3 receptor and its role in various physiological and pathological processes. 1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole has been shown to modulate neurotransmitter release in the central nervous system, including the release of dopamine, norepinephrine, and acetylcholine. 1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole has also been studied for its potential therapeutic effects in a variety of conditions, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder.
Propriétés
IUPAC Name |
1-[3-(2,3,5-trimethylphenoxy)propyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-12-9-13(2)14(3)15(10-12)18-8-4-6-17-7-5-16-11-17/h5,7,9-11H,4,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQXJRWJHCVXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCN2C=CN=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4922388.png)
![6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4922393.png)
![N-(dicyclopropylmethyl)-4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methylbenzamide](/img/structure/B4922396.png)
![2,4-dichloro-N-{3-[(2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B4922400.png)
![N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B4922408.png)
![N-(2-furylmethyl)-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B4922422.png)

![2-dibenzo[b,d]furan-3-yl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4922427.png)

![1-(2-methylphenyl)-4-[1-(2-pyridinylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B4922458.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4922478.png)
![2-[{[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B4922482.png)

![ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate](/img/structure/B4922497.png)